Lipophilicity (LogP) Directly Determines Membrane Permeability and Prodrug Viability
Methyl 2-(2‑methyl‑4‑oxoquinazolin‑3‑yl)benzoate (CAS 2006‑80‑6) exhibits a predicted LogP of 2.48, whereas its closest structural analog, the free carboxylic acid (2-(2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)benzoic acid), has a predicted LogP of 3.22 [1]. The 0.74 log unit difference corresponds to a ~5.5‑fold higher lipophilicity for the acid analog under standard octanol‑water partition assumptions. This divergence in hydrophobicity directly impacts passive diffusion across biological membranes, oral bioavailability, and blood–brain barrier penetration, making the ester form a preferred starting point for CNS‑targeted or orally bioavailable candidates, while the acid form introduces solubility and ionization challenges that require separate formulation strategies.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.48 (predicted) |
| Comparator Or Baseline | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: LogP = 3.22 (predicted) |
| Quantified Difference | ΔLogP = -0.74 (ester is less lipophilic) |
| Conditions | Computational prediction (method unspecified) |
Why This Matters
LogP governs passive membrane permeability and is a primary determinant of oral absorption and CNS penetration; the 0.74 log unit difference translates to a ~5.5‑fold change in partition coefficient, necessitating distinct ADME optimization strategies and precluding simple interchange between ester and acid analogs.
- [1] YYBYY Chemical Platform. methyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate (CAS 2006‑80‑6) – Physicochemical Properties. Accessed April 2026. View Source
